molecular formula C21H24N2O2 B1204816 Alstonerin

Alstonerin

Cat. No. B1204816
M. Wt: 336.4 g/mol
InChI Key: PMIRJPWEIZTLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alstonerin is a natural product found in Alstonia macrophylla, Alstonia muelleriana, and other organisms with data available.

Scientific Research Applications

Neuroprotective Effects in Neurodegenerative Diseases

Alstonerin, a compound derived from the Alstonia scholaris plant, shows promise in neurodegenerative disease research. Studies have demonstrated its potential as a chemopreventive agent in skin carcinogenesis models, suggesting its broader utility in neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS) (Jahan, Chaudhary, & Goyal, 2009).

Therapeutic Potential in ALS

Research on ALS, a lethal neurodegenerative disease affecting motor neurons, may benefit from Alstonerin's properties. ALS research includes a wide range of approaches, from genetic analyses to the development of new therapies, and the exploration of compounds like Alstonerin could contribute to these efforts (Sreedharan & Brown, 2013; Mazzini et al., 2018).

Role in Antioxidative and Anti-Inflammatory Pathways

Alstonerin's antioxidative and anti-inflammatory properties are essential for combating diseases like ALS, where oxidative stress and neuroinflammation are significant factors. These properties align well with the current focus on reducing oxidative damage and inflammation in ALS research (Weishaupt et al., 2006; Petri et al., 2006).

Applications in Chemoprevention

The chemopreventive role of Alstonerin in skin tumorigenesis models suggests potential applications in preventing the onset or progression of neurodegenerative diseases. This aligns with emerging research strategies focusing on early intervention and prevention (Jahan, Chaudhary, & Goyal, 2009).

properties

Product Name

Alstonerin

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

1-(3,20-dimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8,16-pentaen-17-yl)ethanone

InChI

InChI=1S/C21H24N2O2/c1-12(24)16-10-25-11-17-14(16)8-20-21-15(9-19(17)22(20)2)13-6-4-5-7-18(13)23(21)3/h4-7,10,14,17,19-20H,8-9,11H2,1-3H3

InChI Key

PMIRJPWEIZTLEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COCC2C1CC3C4=C(CC2N3C)C5=CC=CC=C5N4C

synonyms

alstonerine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alstonerin
Reactant of Route 2
Alstonerin
Reactant of Route 3
Reactant of Route 3
Alstonerin
Reactant of Route 4
Alstonerin
Reactant of Route 5
Alstonerin
Reactant of Route 6
Alstonerin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.